Cas no 2016363-05-4 (1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione)

1-(2,2-Dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione is a specialized difluorinated β-diketone compound featuring a cyclopropyl substituent. Its unique structure, combining a rigid cyclopropyl ring with fluorinated carbonyl groups, imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry and coordination chemistry applications. The difluorinated moiety enhances electrophilicity, facilitating selective nucleophilic additions, while the cyclopropyl group contributes steric and electronic effects. This compound is particularly useful as a building block for fluorinated heterocycles or metal chelating ligands. Its stability under various reaction conditions and potential for fine-tuning reactivity make it a versatile intermediate in pharmaceutical and materials science research.
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione structure
2016363-05-4 structure
Product name:1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
CAS No:2016363-05-4
MF:C9H12F2O2
MW:190.187190055847
CID:6116738
PubChem ID:165484301

1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
    • EN300-1127576
    • 2016363-05-4
    • Inchi: 1S/C9H12F2O2/c1-9(2)4-5(9)6(12)3-7(13)8(10)11/h5,8H,3-4H2,1-2H3
    • InChI Key: TUAAQRWVHHEIPW-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C1CC1(C)C)=O)=O)F

Computed Properties

  • Exact Mass: 190.08053595g/mol
  • Monoisotopic Mass: 190.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 34.1Ų

1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1127576-2.5g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1127576-0.1g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1127576-0.25g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1127576-10g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1127576-1g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1127576-1.0g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4
1g
$1442.0 2023-06-09
Enamine
EN300-1127576-5g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1127576-0.05g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1127576-10.0g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4
10g
$6205.0 2023-06-09
Enamine
EN300-1127576-5.0g
1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione
2016363-05-4
5g
$4184.0 2023-06-09

Additional information on 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione

Introduction to 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione (CAS No. 2016363-05-4)

1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 2016363-05-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound features a unique structural framework comprising a dimethylcyclopropyl side chain and a difluorobutane-1,3-dione core, which endows it with distinct chemical properties and potential applications in synthetic chemistry and drug development.

The molecular structure of 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione consists of a cyclopropyl ring substituted with two methyl groups at the 2-position, connected to a four-carbon chain that incorporates two fluorine atoms at the 4-position and a carbonyl group at the 1 and 3 positions. This arrangement creates a highly strained yet stable molecule, making it an intriguing candidate for further investigation in various chemical and biological contexts.

In recent years, the study of fluorinated compounds has expanded dramatically due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles in drug molecules. The presence of two fluorine atoms in 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione introduces unique electronic and steric effects that can modulate its reactivity and interactions with biological targets. Such modifications are increasingly employed in medicinal chemistry to optimize drug candidates for therapeutic applications.

One of the most compelling aspects of this compound is its potential utility as a building block in the synthesis of more complex molecules. The dimethylcyclopropyl moiety provides a rigid scaffold that can be functionalized further, while the difluorobutane-1,3-dione core offers multiple sites for chemical manipulation. These features make it particularly valuable for constructing novel heterocyclic compounds or for developing new synthetic pathways that leverage its structural versatility.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. By employing quantum mechanical methods and molecular modeling techniques, scientists can explore the electronic properties and potential reactivity of 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione, thereby guiding experimental design and optimizing its use in synthetic applications. These computational approaches have been instrumental in identifying promising derivatives and understanding their mechanisms of action.

The pharmaceutical industry has shown particular interest in fluorinated diones due to their role as key intermediates in the synthesis of antiviral and anticancer agents. The structural motif found in 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione shares similarities with known bioactive molecules that exhibit potent biological activity. This has spurred research into its potential as a precursor for developing new therapeutic agents that target specific disease pathways.

In addition to its synthetic value, this compound has been investigated for its potential role in materials science. Fluorinated diones are known to exhibit unusual electronic properties when incorporated into organic semiconductors or liquid crystals. The rigid structure of dimethylcyclopropyl combined with the electron-withdrawing effects of the carbonyl groups could lead to novel materials with enhanced stability or functionality.

The synthesis of 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione presents several challenges due to the strain inherent in the cyclopropyl ring and the electronic demands of the difluorobutane moiety. However, recent developments in synthetic methodology have provided new strategies for constructing this type of compound efficiently. Transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in achieving high yields and selectivity during its preparation.

As research continues to uncover new applications for fluorinated compounds, the demand for specialized intermediates like 1-(2,2-dimethylcyclopropyl)-4,4-difluorobutane-1,3-dione is expected to grow. Its unique structural features offer opportunities for innovation across multiple disciplines, from drug discovery to advanced materials design. By leveraging cutting-edge synthetic techniques and computational tools, scientists can fully explore its potential contributions to science and technology.

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